Methyl 9-oxodec-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 9-oxodec-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-10(12)8-6-4-3-5-7-9-11(13)14-2/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAOBTJERLDAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707390 | |
| Record name | Methyl 9-oxodec-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-64-6 | |
| Record name | Methyl 9-oxodec-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biological Origin of Methyl 9 Oxodec 2 Enoate
Endogenous Production in Social Insects: The Apis mellifera Model
Methyl 9-oxodec-2-enoate is endogenously produced by the queen honeybee (Apis mellifera). It is a crucial component of the queen's mandibular gland secretions, which function as a complex pheromone blend that regulates colony behavior and social order. royalsocietypublishing.orgscientificbeekeeping.co.uk
Identification in Mandibular Gland Secretions of Queen Honeybees
This compound is one of several key substances identified in the mandibular glands of queen honeybees. royalsocietypublishing.orgscientificbeekeeping.co.uk This secretion, often referred to as queen mandibular pheromone (QMP), is a sophisticated chemical signal essential for the queen's dominance and the colony's stability. nih.govoup.comwikipedia.org The primary components of QMP include 9-oxodec-2-enoic acid (9-ODA), both enantiomers of 9-hydroxydec-2-enoic acid (9-HDA), methyl p-hydroxybenzoate (HOB), and 4-hydroxy-3-methoxyphenylethanol (HVA). wikipedia.orgtheholyhabibee.com this compound, the methyl ester of 9-ODA, is also an active component of this mixture. royalsocietypublishing.org
Interrelationship with 9-Oxodec-2-enoic Acid and other Mandibular Gland Constituents
This compound is intrinsically linked to 9-Oxodec-2-enoic acid (9-ODA), the most abundant compound in the queen's mandibular secretion. theholyhabibee.com It is the methyl ester derivative of 9-ODA. royalsocietypublishing.org The biological activity of the queen's pheromone is not due to a single compound but results from the synergistic interaction of its various components. nih.gov While 9-ODA is a powerful attractant for drones and inhibits ovary development in worker bees, its effects are modulated and enhanced by the presence of other constituents, including this compound. wikipedia.orgnih.govresearchgate.netillinois.edu The complete blend of these chemicals is necessary to elicit the full range of behaviors, such as the retinue response where workers are attracted to the queen to groom and feed her. nih.govoup.com
Key Components of Queen Mandibular Pheromone (QMP)
| Compound Name | Abbreviation | Primary Function |
|---|---|---|
| 9-Oxodec-2-enoic acid | 9-ODA | Main component; inhibits worker ovary development, drone attractant. wikipedia.orgnih.govresearchgate.netillinois.edu |
| This compound | - | Active methyl ester of 9-ODA. royalsocietypublishing.org |
| 9-Hydroxydec-2-enoic acid | 9-HDA | Synergist; contributes to the overall pheromonal signal. wikipedia.orgwikipedia.org |
| Methyl p-hydroxybenzoate | HOB | Aromatic component, part of the synergistic blend. wikipedia.orgtheholyhabibee.com |
| 4-hydroxy-3-methoxyphenylethanol | HVA | Aromatic component, part of the synergistic blend. wikipedia.orgtheholyhabibee.com |
Biosynthetic Pathways and Precursor Metabolism
Fatty Acid Derivatives as Biosynthetic Intermediates
The biosynthesis of the 10-carbon compounds in the mandibular glands, including the precursor to this compound, originates from fatty acid metabolism. mdpi.commdpi.com Research has shown that these pheromones are synthesized from an 18-carbon fatty acid precursor, likely stearic acid, which is built up from acetate. researchgate.netmdpi.com This precursor undergoes a series of modifications, including hydroxylation and subsequent incomplete β-oxidation, to yield the final 10-carbon chain. researchgate.netmdpi.com Specifically, the process involves hydroxylation at the ω-1 position for queen-specific compounds, followed by β-oxidation and oxidation of the hydroxy groups to form the final products like 9-ODA. researchgate.net
Ontogenetic and Physiological Regulation of Endogenous Levels
The production of this compound and its related pheromone components is highly regulated and changes throughout the queen's life, reflecting her age and reproductive status.
Newly emerged, virgin queens produce significantly lower amounts of mandibular gland pheromones, and their chemical profile is more similar to that of worker bees. wikipedia.orgtheholyhabibee.comup.ac.za After successful mating and the onset of egg-laying, the queen's pheromone production, including 9-ODA, increases dramatically. wikipedia.orgup.ac.za This chemical shift signals her reproductive dominance to the colony. oup.com The composition and quantity of the pheromone blend are thus considered an honest signal of the queen's reproductive capacity, which workers can detect. oup.comup.ac.za As queens age, their pheromonal output changes, and older, laying queens produce a distinct chemical signature that includes compounds like HOB and HVA. scientificbeekeeping.co.uknih.gov
Regulation of Queen Mandibular Pheromone Production
| Queen's Stage/Status | Pheromone Profile Characteristics |
|---|---|
| Newly Emerged / Virgin | Low quantity of QMP; profile is more worker-like. wikipedia.orgtheholyhabibee.comup.ac.za |
| Mated / Laying | Significant increase in QMP components, particularly 9-ODA; signals reproductive dominance. oup.comwikipedia.orgup.ac.za |
| Older / Aging | Changes in the blend, with increased levels of certain aromatic compounds. scientificbeekeeping.co.uknih.gov |
Advanced Synthetic Methodologies for Methyl 9 Oxodec 2 Enoate and Analogues
Chemical Synthesis Approaches: A Historical Perspective and Current Advancements
The synthesis of 9-oxodec-2-enoic acid and its methyl ester has evolved significantly since its initial isolation and characterization. Early methods often involved multi-step sequences with moderate yields, while contemporary approaches prioritize efficiency, stereoselectivity, and greener reaction conditions.
Historically, various synthetic routes have been explored. One of the early, notable syntheses involved the interaction of 2-hydroxytetrahydropyran (B1345630) with malonic acid to produce trans-7-hydroxyhept-2-enoic acid. This intermediate was then converted to the 7-bromo-acid, which upon treatment with ethyl acetoacetate (B1235776) and subsequent hydrolysis, yielded the target trans-9-oxodec-2-enoic acid. researchgate.net Another classical approach utilized thiophene (B33073) as a starting material to construct the carbon skeleton of 9-oxodec-2-enoic acid. researchgate.net
More recent advancements have focused on improving efficiency and utilizing readily available starting materials. For instance, a practical synthesis has been developed starting from oleic acid. researchgate.net This method involves the ozonolysis of oleic acid to produce 9,9-dimethoxynonanoic acid methyl ester, which then undergoes a series of transformations to yield the final product. researchgate.net Another innovative approach commences with 2E,7-octadien-1-ol, a telomer of butadiene and water. researchgate.net The key steps in this synthesis include partial ozonolysis, selective oxidation of the resulting conjugated aldehyde to a carboxylic acid, and finally, alkylation of acetoacetic ester to introduce the required oxo group. researchgate.net
A significant advancement in the synthesis of 9-oxodec-2-enoic acid is the development of a metal-free, gram-scale, and stereoselective method. rsc.org This environmentally friendly approach highlights the ongoing trend towards sustainable chemical synthesis. rsc.org
Table 1: Comparison of Selected Synthetic Approaches to 9-Oxodec-2-enoic Acid
| Starting Material(s) | Key Reactions | Reported Overall Yield | Reference |
| 2-Hydroxytetrahydropyran, Malonic acid | Conversion to bromo-acid, Acetoacetic ester synthesis | Not specified | researchgate.net |
| Thiophene | Not specified | Not specified | researchgate.net |
| Oleic acid | Ozonolysis, Acetal formation, Grignard reaction, Oxidation | 16% (from oleic acid) | researchgate.net |
| 2E,7-Octadien-1-ol | Partial ozonolysis, Selective oxidation, Acetoacetic ester alkylation | Not specified | researchgate.net |
| Not specified (Metal-free approach) | Not specified | Gram-scale | rsc.org |
Stereoselective and Chemoenzymatic Syntheses
The stereochemistry of the C2-C3 double bond in 9-oxodec-2-enoic acid is crucial for its biological activity, with the (E)-isomer being the naturally occurring and active form. Consequently, developing stereoselective syntheses has been a primary focus. Many of the modern synthetic routes, including those starting from oleic acid and 2E,7-octadien-1-ol, are designed to produce the desired (E)-isomer with high selectivity. researchgate.net A noteworthy development is a metal-free and highly stereoselective synthesis of (E)-9-oxodec-2-enoic acid, which represents a significant step towards greener and more efficient production. rsc.org
Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer powerful tools for highly selective and environmentally benign syntheses. While specific chemoenzymatic routes for methyl 9-oxodec-2-enoate are not extensively detailed in the provided context, the synthesis of chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from renewable resources like levoglucosenone (B1675106) showcases the potential of this strategy. mdpi.com Such methods often utilize lipases for key transformations and can offer access to enantiopure building blocks. mdpi.com The application of ene-reductases for the asymmetric reduction of C=C bonds in related systems further underscores the potential for developing chemoenzymatic routes to stereochemically pure 9-oxodec-2-enoate analogues. researchgate.net
Metathesis Reactions in its Production
Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, and it plays a crucial role in the production of precursors for this compound. uwindsor.ca Specifically, the ethenolysis of methyl oleate (B1233923), a readily available fatty acid ester from vegetable oils, produces methyl 9-decenoate and 1-decene. psu.edu Methyl 9-decenoate is a key intermediate that can be further elaborated to this compound. psu.edu
The development of well-defined, functional group-tolerant ruthenium-based catalysts, such as the Grubbs catalysts, has been instrumental in the successful application of metathesis in oleochemistry. uwindsor.caeurjchem.com These catalysts exhibit high activity and selectivity, allowing the reactions to be performed under mild conditions. researchgate.net
Cross-metathesis reactions of unsaturated fatty acid methyl esters with other olefins have also been explored. For instance, the cross-metathesis of methyl oleate with allyl cyanide has been studied for the production of nylon precursors. researchgate.net While not directly leading to this compound, this research demonstrates the broad applicability of metathesis for functionalizing fatty acid derivatives. researchgate.net
Table 2: Key Metathesis Reactions in the Synthesis of Methyl 9-decenoate
| Reactants | Catalyst Type | Product(s) | Significance | Reference |
| Methyl oleate, Ethene | Ruthenium-based (e.g., Grubbs catalyst) | Methyl 9-decenoate, 1-Decene | Direct route to a key precursor for this compound | psu.eduresearchgate.net |
| Methyl 9-decenoate (self-metathesis) | Rhenium-based | 1,18-Nonadecadien-10-one | Route to macrocyclic compounds | psu.edu |
| Methyl oleate, Allyl cyanide | Ruthenium-based (Grubbs catalyst) | Methyl 11-cyano-9-undecenoate | Production of nylon precursors | researchgate.net |
Design and Synthesis of Structurally Related Derivatives
The synthesis of structurally related derivatives of this compound is of interest for exploring structure-activity relationships and developing new compounds with potentially valuable properties. While the provided information does not extensively cover the synthesis of direct analogues of this compound, general principles of derivative synthesis can be applied.
For example, the synthesis of acridine (B1665455) derivatives through the condensation of 2-naphthylamine (B18577) with methyl 2-mesityl-4,6-dioxocyclohexanecarboxylate and various aromatic aldehydes demonstrates a modular approach to creating a library of related compounds. researchgate.net Similarly, the synthesis of nifuroxazide (B1678864) analogues highlights how structural modifications can be made to a core scaffold to investigate biological activity. researchgate.net
In the context of this compound, derivatization could involve modifications at several positions:
The keto group at C-9: Reduction to a hydroxyl group, or reaction with various nucleophiles to introduce different functionalities.
The ester group: Hydrolysis to the carboxylic acid, followed by amidation or conversion to other esters.
The C2-C3 double bond: Hydrogenation or other addition reactions.
The alkyl chain: Introduction of substituents or alteration of chain length, potentially through cross-metathesis with different olefins.
Industrial and Biotechnological Production Strategies
The development of efficient and scalable synthetic routes is crucial for the industrial production of this compound. The olefin metathesis of renewable feedstocks, particularly the ethenolysis of methyl oleate derived from vegetable oils, presents a highly promising strategy for large-scale synthesis of the key intermediate, methyl 9-decenoate. psu.eduresearchgate.net This approach aligns with the principles of green chemistry by utilizing renewable resources. psu.edu Research has focused on optimizing catalyst efficiency and reaction conditions to make this process economically viable. researchgate.net
Biotechnological production strategies, while less established for this specific compound, hold significant potential. Chemoenzymatic processes, as discussed earlier, can offer high selectivity and mild reaction conditions, which are advantageous for industrial applications. mdpi.comresearchgate.net The use of whole-cell biocatalysts or purified enzymes could be explored for key steps in the synthesis, such as the stereoselective reduction of a precursor ketone or the enzymatic resolution of a racemic mixture. As the demand for sustainable and environmentally friendly manufacturing processes grows, the integration of biotechnological methods into the production of fine chemicals like this compound is expected to increase.
Biological Roles and Interorganismal Communication Mediated by Methyl 9 Oxodec 2 Enoate
Integration within the Queen Mandibular Pheromone (QMP) and Queen Retinue Pheromone (QRP) Complex
Methyl 9-oxodec-2-enoate is closely related to (E)-9-oxodec-2-enoic acid (9-ODA), a foundational component of the Queen Mandibular Pheromone (QMP) produced in the mandibular glands of the queen bee. nih.govtheholyhabibee.comnih.gov While 9-ODA is the more extensively studied compound, its methyl ester, this compound, is also biologically active. royalsocietypublishing.org The QMP is not a single compound but a synergistic blend of at least five major components: 9-ODA, both enantiomers of 9-hydroxydec-2-enoic acid (9-HDA), methyl p-hydroxybenzoate (HOB), and 4-hydroxy-3-methoxyphenylethanol (HVA). wikipedia.orgresearchgate.netnih.gov This complex pheromone is essential for signaling the queen's presence and reproductive status throughout the colony. theholyhabibee.com
The QMP's influence extends to forming the even more complex Queen Retinue Pheromone (QRP). The QRP includes the five QMP components along with four additional compounds: methyl oleate (B1233923), coniferyl alcohol, hexadecan-1-ol, and linolenic acid. nih.govwikipedia.orgkillowen.com This nine-component blend is responsible for attracting worker bees to form a retinue around the queen, where they groom and feed her. nih.govnih.gov This retinue behavior is critical for the dissemination of the queen's pheromones, as workers who come into contact with her then share these chemical signals with other bees in the hive. beeculture.com
Table 1: Key Pheromone Complexes Involving 9-ODA and Related Compounds
| Pheromone Complex | Key Components | Primary Functions |
| Queen Mandibular Pheromone (QMP) | (E)-9-oxodec-2-enoic acid (9-ODA), (R,E)-(-)-9-Hydroxydec-2-enoic acid (-9-HDA), (S,E)-(+)-9-Hydroxydec-2-enoic acid (+9-HDA), Methyl p-hydroxybenzoate (HOB), 4-Hydroxy-3-methoxyphenylethanol (HVA) | Inhibition of worker ovary development, suppression of queen rearing, drone attraction, worker recognition of the queen. killowen.comwikipedia.org |
| Queen Retinue Pheromone (QRP) | All five QMP components plus Methyl oleate, Coniferyl alcohol, Hexadecan-1-ol, Linolenic acid | Elicits strong retinue behavior in worker bees, ensuring the queen is tended to and her pheromones are distributed. nih.govwikipedia.orgkillowen.com |
Reproductive Regulation in Worker Honeybees
The pheromonal bouquet of the queen, which includes the chemical family of this compound, exerts profound control over the reproductive potential of the female worker bees within the colony.
One of the most critical functions of the queen's pheromones, particularly 9-ODA and its derivatives, is the physiological suppression of ovarian development in worker bees. killowen.comwikipedia.org Worker bees are female but are typically sterile in the presence of a healthy, egg-laying queen. The constant circulation of QMP throughout the hive acts as a primer pheromone, ensuring that the queen remains the primary reproductive individual. beeculture.comwikipedia.org When the queen is removed from the colony, the absence of this inhibitory signal leads to the activation of the workers' ovaries. wikipedia.org While 9-ODA is a potent inhibitor, its full effect is realized when it acts in concert with other components of the QMP, such as 9-HDA. wikipedia.org
In addition to inhibiting individual worker reproduction, the queen's pheromones also regulate reproduction at the colony level by suppressing the construction of new queen cells. killowen.com The presence of a viable queen, signaled by the adequate distribution of her pheromones, prevents the workers from initiating the process of rearing new queens. wikipedia.orgscientificbeekeeping.co.uk When the queen is old, failing, or absent, the diminished pheromonal signal prompts the workers to construct emergency queen cells to raise a successor. nih.gov The compound 9-ODA, in particular, is a key factor in preventing the rearing of new queens. scientificbeekeeping.co.uk
Sexual Signaling and Attractant Effects in Drones
This compound and its parent compound, 9-ODA, play a vital role in the reproductive success of the queen by acting as a powerful sex attractant for male honeybees, or drones. killowen.comwikipedia.org During her nuptial flights, the virgin queen releases these pheromones, which are detected by drones from a distance, guiding them to her location for mating. researchgate.netkillowen.com
Research has shown that 9-ODA is the primary long-range sex attractant for drones. researchgate.netkillowen.com While other components of the QMP may enhance attraction at closer ranges, 9-ODA alone is sufficient to elicit a strong seeking response in flying drones. researchgate.nettandfonline.com The drones' antennae are highly specialized to detect 9-ODA, possessing specific odorant receptors, such as AmOR11, that bind to this molecule. researchgate.netnih.govnih.gov This specialized receptor does not respond to other components of the QRP, highlighting the singular importance of 9-ODA as the long-distance sexual signal. nih.gov
Table 2: Role of 9-ODA in Drone Attraction
| Compound | Role in Mating | Research Finding |
| (E)-9-oxodec-2-enoic acid (9-ODA) | Primary long-distance sex attractant | Attracts drones to virgin queens during mating flights. researchgate.netkillowen.comnih.gov |
| Queen Mandibular Pheromone (QMP) Blend | Close-range attraction | The full blend can be more attractive than 9-ODA alone at close quarters, suggesting a synergistic effect of the components. tandfonline.com |
Modulation of Social Behavior and Colony Homeostasis
The chemical signals emanating from the queen, including the family of compounds to which this compound belongs, are fundamental to maintaining the social order and stability of the honeybee colony.
The formation of a retinue of worker bees around the queen is a direct behavioral response to the QRP. nih.govkillowen.com This retinue is not a random assortment of bees; it is comprised of young worker bees that are drawn to the queen to feed and groom her. nih.gov This constant attendance ensures the queen's health and facilitates the transfer of her pheromones to the workers, who then distribute them throughout the hive. beeculture.com The synergistic action of the nine components of the QRP is necessary to elicit the full retinue response. nih.govnih.gov This chemical communication is also critical for the workers to recognize the presence and viability of their queen. wikipedia.org A strong pheromonal signal indicates a healthy, productive queen, which in turn contributes to colony cohesion and morale. gardenvarietybees.com
Synergistic Interactions with Co-occurring Pheromonal Components
The remarkable influence of the honey bee queen is not wielded by a single chemical messenger, but by a sophisticated orchestra of compounds that act in concert. The primary active component, 9-ODA, exhibits its most profound effects through synergistic interactions with other components of the queen's pheromonal bouquet. nih.gov Initially, the queen mandibular pheromone (QMP) was identified as a five-part blend. pnas.org However, research demonstrated that this synthetic QMP did not fully replicate the complete attractive power of a living queen, suggesting other chemicals were involved. nih.govnih.gov
Subsequent studies led to the identification of four additional compounds, which, together with the original QMP, form a more complex nine-component blend known as the Queen Retinue Pheromone (QRP). pnas.orgresearchgate.net These additional compounds—methyl oleate, coniferyl alcohol, hexadecan-1-ol, and linolenic acid—are produced in various glands throughout the queen's body. pnas.orgwikipedia.org A critical finding was that these four newly identified substances were inactive on their own or in combination with each other; they only elicited the characteristic retinue attraction behavior in the presence of the five-component QMP blend. pnas.orgnih.govresearchgate.net This demonstrates a powerful and obligatory synergy, making the QRP one of the most complex pheromone blends known to induce a single behavior in any organism. pnas.orgresearchgate.net
Individually, the components of the core QMP have minimal activity. nih.gov It is the specific combination that triggers significant behavioral and physiological changes, from attracting the retinue of worker bees that feed and groom the queen to inhibiting ovary development in workers and preventing the rearing of new queens. nih.govwikipedia.orgroyalsocietypublishing.org For example, while 9-ODA is the primary sex attractant for drones over long distances, its combination with 9-HDA enhances this attraction at close range. wikipedia.orgnih.govpnas.org Similarly, the aromatic compounds HOB and HVA play a significant role in stimulating comb building, a behavior not prompted by virgin queens who produce these compounds in very low amounts. nih.gov
The following interactive table details the components of the Queen Retinue Pheromone, highlighting the synergistic nature of this complex chemical signal.
Table 1: Components of the Honey Bee Queen Retinue Pheromone (QRP) Users can sort and filter the table by component, blend, glandular source, and function.
| Component Name | Abbreviation | Chemical Class | Glandular Source(s) | Role in Blend |
|---|---|---|---|---|
| (E)-9-oxodec-2-enoic acid | 9-ODA | Fatty Acid Derivative | Mandibular Glands | Primary component; sex attractant, primer, and releaser effects. nih.govnih.gov |
| (R,S)-9-hydroxydec-2-enoic acid | 9-HDA | Fatty Acid Derivative | Mandibular Glands | Synergist; enhances retinue response and inhibits worker ovary development. nih.govup.ac.za |
| Methyl p-hydroxybenzoate | HOB | Aromatic Ester | Mandibular Glands | Synergist; involved in retinue response and stimulates comb building. nih.govnih.gov |
| 4-hydroxy-3-methoxyphenylethanol | HVA | Aromatic Alcohol | Mandibular Glands | Synergist; signals mated status, stimulates comb building, modulates worker dopamine. nih.govpnas.org |
| Methyl (Z)-octadec-9-enoate | Methyl Oleate | Fatty Acid Ester | Various body sources | Synergist; enhances retinue attraction only in the presence of QMP. pnas.orgnih.gov |
| (E)-Coniferyl alcohol | Phenylpropanoid | Mandibular Glands | Synergist; enhances retinue attraction only in the presence of QMP. pnas.orgwikipedia.org | |
| Hexadecan-1-ol | Fatty Alcohol | Various body sources | Synergist; enhances retinue attraction only in the presence of QMP. pnas.orgnih.gov |
Evolutionary Ecology of Pheromone Signaling in Hymenoptera
The complex pheromonal system of which 9-ODA is a central part did not evolve in a vacuum. Its existence and intricacy are the products of fundamental evolutionary pressures governing social insect colonies. The evolution of queen pheromones in Hymenoptera (the order including bees, wasps, and ants) is a compelling case study in the evolution of honest communication. kuleuven.benih.gov
A central theory is that queen pheromones are honest signals of her reproductive fitness and presence. nih.govresearchgate.nettandfonline.com Rather than being a form of "chemical control" that manipulates workers against their own interests, these signals provide reliable information about the queen's egg-laying potential. nih.govtandfonline.com Workers, in turn, benefit from responding to this signal because a healthy, fertile queen ensures the stability and growth of the colony, which is paramount to the workers' own inclusive fitness. nih.gov The honesty of these signals is thought to be maintained by inherent costs or physiological constraints; for instance, the production of these complex chemicals may be metabolically expensive or intrinsically linked to the physiological state of high fertility, making it difficult for a low-quality or failing queen to "bluff." researchgate.netlukeholman.orglukeholman.org
The evolutionary origin of these signals is hypothesized to stem from precursors that were already linked to fertility in the solitary ancestors of social insects. kuleuven.beresearchgate.netpsu.edu One leading hypothesis suggests they are derived from by-products of ovarian activity. kuleuven.be Another compelling line of evidence is the dual function of 9-ODA in honey bees, which acts as both a social pheromone within the hive and as a sex pheromone to attract drones during mating flights. pnas.orgpsu.edu This suggests that social pheromones may have evolved from ancestral sex pheromones. researchgate.netpsu.edu
While the core function of signaling fertility is a common theme, the specific chemical signals used have both diversified and shown conservation across Hymenopteran lineages. For example, QMP and its components are conserved and bioactive across several related Apis species. kuleuven.be However, many ants and wasps utilize different classes of compounds, particularly cuticular hydrocarbons, as their primary queen signals. kuleuven.beannualreviews.org This indicates that while the ecological pressure for an honest fertility signal is a convergent theme, the specific chemical solutions have evolved independently in different lineages. annualreviews.org
The evolution of the signal is intrinsically linked to the evolution of the receiver. The ability of worker and drone honey bees to detect and interpret the QRP blend depends on specific olfactory receptors in their antennae. researchgate.net Research has identified the specific receptor for 9-ODA, AmOR11, which is notably more highly expressed in drones, correlating with its role as a long-distance sex pheromone. wikipedia.orgnih.govresearchgate.net The evolution of these receptor systems is subject to strong selective pressures, as the ability to accurately assess the queen's status is critical for colony function and reproductive success. numberanalytics.comnih.gov This co-evolution of signal and receiver is a key driver in the diversification of chemical communication systems and can contribute to reproductive isolation and speciation. numberanalytics.comnih.gov
Molecular Mechanisms of Perception and Signal Transduction
Identification and Characterization of Odorant Receptors (e.g., AmOR11 for 9-ODA)
The critical first step in perceiving a chemical cue like Methyl 9-oxodec-2-enoate is its interaction with a specific odorant receptor (OR). Through a functional genomics approach in the honeybee, Apis mellifera, a specific receptor, AmOR11, has been identified as the receptor for the queen substance 9-ODA. illinois.edunih.gov
Researchers utilized a custom chemosensory-specific microarray to screen for odorant receptor genes that showed biased expression in the antennae of drones, as drones are highly specialized to detect the queen's sex pheromones during mating flights. nih.govnih.gov This screening identified several candidate genes with significantly higher expression in drone antennae compared to worker antennae. nih.gov
Table 1: Candidate Drone-Biased Odorant Receptors in Apis mellifera and Their Response to Queen Retinue Pheromone (QRP) Components
| Odorant Receptor | Expression Profile | Response to 9-ODA | Response to Other QRP Components | Reference |
|---|---|---|---|---|
| AmOR11 | Significantly higher in drone antennae | Specific and robust response (EC50 = 280 ± 31 nM) | No response | illinois.edunih.gov |
| AmOR10 | Higher in drone antennae | No response | No response | illinois.edunih.gov |
| AmOR18 | Higher in drone antennae | No response | No response | illinois.edunih.gov |
| AmOR170 | Higher in drone antennae | No response | No response | illinois.edunih.gov |
To test the function of these candidate receptors, they were expressed in a heterologous system (Xenopus oocytes), allowing for direct measurement of their response to various chemical compounds. nih.govresearchgate.net Of the candidates tested, only AmOR11 showed a specific and strong electrophysiological response to 9-ODA. illinois.edu It did not respond to the other seven components of the queen retinue pheromone (QRP), nor to other social pheromones or common floral odors, demonstrating its high specificity for the queen substance. illinois.edunih.gov This specificity is crucial for a receptor that mediates critical behaviors such as drone attraction and social regulation within the hive. nih.gov
Neurophysiological Responses to this compound and Related Compounds
The neurophysiological response to 9-ODA is most pronounced in drones, which reflects their biological role. Drones possess larger antennae with a significantly greater number of olfactory sensilla, specifically sensilla placodea, which are known to house the olfactory neurons that detect the queen pheromone. nih.govnih.gov
Electrophysiological recordings, such as electroantennography (EAG), which measures the total output from the antenna, have shown that drone antennae are more sensitive to 9-ODA than worker antennae. nih.gov Furthermore, recordings from individual olfactory neurons (single sensillum recordings) within the sensilla placodea have confirmed that these neurons are specifically tuned to respond to 9-ODA. nih.govnih.gov This heightened peripheral sensitivity is matched by specialized processing centers in the drone brain. The drone's antennal lobe contains four enlarged, male-specific macroglomeruli, which are thought to be dedicated to processing information about the queen's sex pheromone components. nih.gov Stimulation of drone antennae with 9-ODA specifically activates the largest of these macroglomeruli (MG2), suggesting that the olfactory neurons expressing the AmOR11 receptor project to this specific brain region. nih.gov
Table 2: Comparison of Antennal Characteristics Between Drone and Worker Honeybees (Apis mellifera)
| Characteristic | Drone | Worker | Reference |
|---|---|---|---|
| Antennae Size | Larger | Smaller | nih.gov |
| Number of Sensilla Placodea | ~18,000 | ~2,700 | nih.gov |
| EAG Sensitivity to 9-ODA | Higher | Lower | nih.gov |
| Male-Specific Macroglomeruli | Present (4) | Absent | nih.gov |
Intracellular Signaling Pathways and Gene Expression Modulation
The perception of queen mandibular pheromone (QMP), including 9-ODA and its derivatives, triggers not only immediate behavioral responses (releaser effects) but also long-term physiological changes (primer effects). nih.gov These primer effects are mediated by changes in intracellular signaling pathways that ultimately lead to widespread modulation of gene expression in the brains of worker bees. nih.govbiorxiv.org
Exposure to QMP has been shown to significantly alter the expression of genes involved in epigenetic modifications. nih.gov Epigenetic mechanisms, such as DNA methylation and histone acetylation, are crucial for regulating gene activity without changing the DNA sequence itself. They provide a plausible mechanism by which a chemical signal from the queen can exert lasting influence over worker physiology and behavior, such as suppressing ovary development and influencing the transition from in-hive tasks to foraging. nih.govbiorxiv.org Studies have shown that exposing worker bees to QMP upregulates the expression of several genes associated with these epigenetic processes in the brain. biorxiv.org
Table 3: Examples of Genes Modulated by Queen Mandibular Pheromone (QMP) Exposure in Worker Honeybee Brains
| Gene Category | Gene Example | Observed Effect of QMP | Potential Function | Reference |
|---|---|---|---|---|
| Histone Acetyltransferase | Kat7, Kat8 | Upregulated | Modify histones to regulate gene accessibility | nih.gov |
| Histone Deacetylase | Hdac1 | Upregulated | Modify histones to regulate gene accessibility | nih.gov |
| DNA Methyltransferase | Dnmt3 | No significant change | de novo DNA methylation | nih.gov |
| Dopamine Receptor | Amdop1, Amdop3 | Affected | Neurotransmission, learning, and attraction | wikipedia.org |
Research has also identified a critical "sensitive period" early in the adult life of a worker bee. biorxiv.org Exposure to QMP during the first few days after emergence leads to persistent changes in gene transcription in the antennae and brain. biorxiv.org These long-term changes affect genes crucial for the division of labor, learning and memory, chemosensory perception, and aging. biorxiv.org This indicates that the queen's signal, perceived early in life, sets a trajectory for the worker's future physiological and behavioral development. biorxiv.org
Comparative Chemoreception Across Apis Species
The primary component of the queen's mating signal, 9-ODA, is conserved across all honeybee species within the genus Apis. nih.gov This suggests a common evolutionary origin for this chemical communication channel. Comparative studies of the 9-ODA receptor, OR11, across different Apis species reveal both conservation of function and subtle, yet important, evolutionary divergence. nih.gov
A recent study investigated the OR11 orthologs in four species: Apis mellifera, Apis cerana, Apis dorsata, and Apis florea. nih.gov When expressed in a heterologous system, the OR11 receptors from all four species responded predominantly to 9-ODA, confirming its conserved role as the primary ligand. However, the response spectrum of these receptors varied. The receptor from the dwarf honeybee, A. florea (AflorOR11), was highly specific to 9-ODA. In contrast, the receptors from A. mellifera, A. cerana, and A. dorsata also responded to secondary ligands. nih.gov
Table 4: Response Spectrum of OR11 Orthologs Across Different Apis Species
| Species | OR11 Ortholog | Primary Ligand | Response to Secondary Ligands | Reference |
|---|---|---|---|---|
| Apis mellifera | AmelOR11 | 9-ODA | Yes (broadly tuned) | nih.gov |
| Apis cerana | AcerOR11 | 9-ODA | Yes (broadly tuned) | nih.gov |
| Apis dorsata | AdorOR11 | 9-ODA | Yes (broadly tuned) | nih.gov |
| Apis florea | AflorOR11 | 9-ODA | No (highly specific) | nih.gov |
This evolutionary tuning of receptor specificity may play a crucial role in reproductive isolation among honeybee species that live in the same geographical areas. By evolving differential sensitivity to secondary compounds in the queen pheromone blend, species can ensure that drones are primarily attracted to queens of their own species, preventing hybridization. nih.gov
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methodologies
Chromatography is the cornerstone for separating individual components from a complex mixture. For a compound like methyl 9-oxodec-2-enoate, both gas and liquid chromatography techniques are extensively utilized, often coupled with mass spectrometry for definitive identification.
Gas chromatography is ideally suited for the analysis of volatile and semi-volatile compounds such as this compound. In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall.
GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for analyzing insect pheromones. wikipedia.org The GC separates the volatile compounds from a sample, and the MS detector then fragments the eluted molecules and measures the mass-to-charge ratio of these fragments, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for the confident identification of compounds like this compound even in minute quantities within a complex biological extract. mdpi.com The analysis of volatile organic compounds (VOCs) emitted by insects often employs high-resolution capillary GC columns to separate all components of a pheromone blend. acs.org For collecting airborne pheromones prior to GC analysis, techniques like solid-phase microextraction (SPME) are frequently used, which adsorb volatiles onto a coated fiber. mdpi.comresearchgate.net
Table 1: Typical GC-MS Parameters for Pheromone Analysis
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column Type | Non-polar (e.g., DB-5ms) or polar (e.g., DB-WAX) capillary column | Separates compounds based on boiling point and polarity. Polar columns are effective for separating isomers. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Splitless or Solid-Phase Microextraction (SPME) | Introduces the sample onto the column; splitless mode is used for trace analysis. |
| Temperature Program | Initial temp ~60°C, ramped to ~250-300°C | Controls the elution of compounds by gradually increasing column temperature. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic, reproducible mass spectrum for library matching. |
While GC-MS is a standard, High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), offer advantages for analyzing less volatile or thermally labile pheromone components. These techniques separate compounds in a liquid mobile phase that is pumped under high pressure through a column packed with a stationary phase.
Recent studies on honeybee queen pheromones have demonstrated the power of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.gov This approach provides high sensitivity and specificity, enabling the quantification of multiple pheromone components, including the related acid form (9-oxodec-2-enoic acid), in a single run. nih.govamazonaws.com The UHPLC system provides superior separation efficiency with smaller particle-sized columns, while the tandem mass spectrometer (MS/MS) allows for highly selective detection using modes like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are tracked for each analyte. This minimizes interferences from the biological matrix and enhances quantification accuracy. nih.gov
Table 2: Example UHPLC-MS/MS Method Parameters for Queen Bee Pheromone Analysis
| Parameter | Example Specification | Function |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Kinetex C18) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of water with formic acid (A) and acetonitrile/methanol with formic acid (B) | Elutes compounds from the column by gradually increasing organic solvent concentration. |
| Flow Rate | 0.2 - 0.4 mL/min | Maintains a constant flow of the mobile phase for reproducible separation. |
| Ionization Source | Electrospray Ionization (ESI), negative mode | Generates charged ions from the eluted compounds for MS detection; negative mode is suitable for acidic compounds. |
| MS Detection | Tandem Quadrupole Mass Spectrometer | Provides high selectivity and sensitivity for quantification using MRM. |
Spectroscopic Approaches in Structural Elucidation
Once a putative pheromone component is isolated, spectroscopic techniques are indispensable for elucidating its precise chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are key methods for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR identifies the different types of protons in the molecule, their connectivity, and their chemical environment. For this compound, ¹H NMR would confirm the presence of the methyl ester protons (singlet, ~3.7 ppm), the vinylic protons of the α,β-unsaturated system (doublets, ~5.8-7.0 ppm), the acetyl methyl group (singlet, ~2.1 ppm), and the various methylene (B1212753) groups in the alkyl chain.
¹³C NMR detects the different carbon atoms, revealing the presence of the ester carbonyl, the ketone carbonyl, the olefinic carbons, and the aliphatic carbons. nih.gov
2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the final structure. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ketone (~1715 cm⁻¹), the C=O stretch of the α,β-unsaturated ester (~1725 cm⁻¹), the C=C stretch of the alkene (~1650 cm⁻¹), and C-H stretches of the alkyl chain. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Structural Feature |
|---|---|---|---|
| C1 (-COOCH₃) | - | ~166 | Ester Carbonyl |
| C2 (=CH-) | ~5.8 (d) | ~121 | Alpha-Olefinic Carbon |
| C3 (-CH=) | ~6.9 (dt) | ~149 | Beta-Olefinic Carbon |
| C9 (=O) | - | ~209 | Ketone Carbonyl |
| C10 (CH₃-C=O) | ~2.1 (s) | ~30 | Acetyl Carbon |
| -OCH₃ | ~3.7 (s) | ~51 | Methyl Ester |
Note: Predicted values are estimates and may vary from experimental data.
Bioanalytical Platforms for Pheromone Activity Assessment
Identifying a compound in a glandular secretion does not confirm its biological activity. Bioanalytical platforms are crucial for assessing the pheromonal effect of a candidate molecule like this compound on the target insect.
The primary technique is Gas Chromatography-Electroantennographic Detection (GC-EAD) . wikipedia.org In this setup, the effluent from the GC column is split into two paths. One path goes to the standard GC detector (e.g., FID or MS), while the other is directed over an insect's antenna, which is connected to electrodes. When a compound that the insect can detect elutes from the column, the antenna generates a measurable electrical potential (depolarization). researchgate.net By aligning the antennal response with the chromatogram, researchers can pinpoint exactly which compounds in a complex mixture are biologically active.
Following GC-EAD identification, behavioral assays are conducted to confirm the compound's role. acs.org These can range from simple laboratory tests, such as Y-tube olfactometers that test an insect's preference for one odor stream over another, to more complex wind tunnel experiments that observe flight patterns and source-locating behaviors. Ultimately, field trials using traps baited with the synthetic compound are the definitive test of its effectiveness as an attractant or behavioral modifier. rothamsted.ac.uk
Sample Preparation and Extraction Protocols from Biological Matrices
The successful analysis of this compound begins with its effective extraction from the biological source. The choice of method depends on the nature of the sample (e.g., insect glands, whole body, or airborne volatiles).
Solvent Extraction: This is the most common method for obtaining pheromones from insect tissues. acs.org Specific glands (like the mandibular glands in honeybees) or the terminal abdominal segments are excised and extracted with a non-polar organic solvent such as hexane (B92381) or dichloromethane. quora.comresearchgate.net This method extracts a wide range of lipids and other compounds, necessitating subsequent cleanup steps. acs.org
Solid-Phase Microextraction (SPME): For collecting volatile pheromones released into the air by a living insect (a process known as headspace collection), SPME is a solvent-free and highly effective technique. mdpi.com A fused-silica fiber coated with an adsorbent polymer is exposed to the air surrounding the insect. The volatiles, including this compound, adsorb onto the fiber, which is then directly inserted into the GC injection port for thermal desorption and analysis. researchgate.net
Purification: Crude extracts are often complex and require purification before analysis. Column chromatography is a standard technique used to separate the extract into fractions based on polarity, which helps isolate the compounds of interest and remove interfering substances. acs.orgalfa-chemistry.com
Table 4: Summary of Extraction and Preparation Methods
| Method | Principle | Typical Application | Advantages |
|---|---|---|---|
| Solvent Extraction | Dissolving compounds from tissue into an organic solvent (e.g., hexane). | Extracting pheromones from dissected glands or body parts. acs.orgresearchgate.net | Effective for obtaining total pheromone content from a tissue. |
| Solid-Phase Microextraction (SPME) | Adsorption of airborne volatiles onto a coated fiber. | Non-invasive sampling of emitted pheromones from living insects. mdpi.com | Solvent-free, sensitive, and captures the natural emission profile. |
| Column Chromatography | Separation of compounds in a crude extract based on polarity. | Purification of solvent extracts prior to GC or HPLC analysis. alfa-chemistry.com | Removes interfering matrix components and isolates active fractions. |
Ecological Impact and Environmental Dynamics of Methyl 9 Oxodec 2 Enoate
Environmental Fate and Degradation Pathways
The environmental journey of Methyl 9-oxodec-2-enoate, once released from its biological source, is governed by a series of physical, chemical, and biological processes. While specific studies on this exact compound are limited, its chemical structure as a fatty acid methyl ester allows for informed inferences about its likely behavior and breakdown in the environment.
Fatty acid methyl esters (FAMEs) are generally characterized by low aqueous solubility and low volatility. lyellcollection.org This suggests that this compound is unlikely to be highly mobile in water or to readily vaporize into the atmosphere under normal environmental conditions. Its primary distribution is expected to be localized to the areas of bee activity, such as within the hive and on surrounding vegetation.
The degradation of this compound is anticipated to proceed through several key pathways:
Biodegradation: This is likely the most significant degradation route. Soil and water microorganisms are known to readily biodegrade FAMEs. lyellcollection.org The process typically begins with the de-esterification of the molecule to form the corresponding free fatty acid and methanol. lyellcollection.org Both of these products are then further broken down by a wide range of microbes under both aerobic and anaerobic conditions. Studies on other long-chain unsaturated esters have shown that soil microorganisms play a major role in their degradation. nih.gov
Hydrolysis: The ester linkage in this compound can be broken down through hydrolysis, a reaction with water, to yield 9-oxodec-2-enoic acid and methanol. This process can be influenced by pH and temperature.
Autoxidation: The presence of a double bond in the carbon chain makes the molecule susceptible to autoxidation, a process of slow, spontaneous oxidation by atmospheric oxygen. This can lead to the formation of various oxidation products. lyellcollection.org
It is important to note that while these pathways are likely, the specific rates and intermediate products of this compound degradation in various environmental compartments (soil, water, and on plant surfaces) require further empirical investigation.
Below is a table summarizing the key physicochemical properties of this compound that influence its environmental fate.
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₁₁H₁₈O₃ | Provides the basic composition of the molecule. |
| Molecular Weight | 198.26 g/mol | Influences physical properties like volatility and solubility. |
| Water Solubility | Predicted to be low | Limits mobility in aquatic systems and suggests a tendency to adsorb to organic matter. |
| Vapor Pressure | Predicted to be low | Indicates that the compound is not highly volatile and will not readily partition into the atmosphere. |
Data sourced from PubChem and the US Environmental Protection Agency. nih.gov
Broader Ecological Implications in Agroecosystems
The presence and function of this compound extend beyond the internal dynamics of a honeybee colony, carrying broader implications for the functioning of agroecosystems. As a semiochemical, a chemical used for communication, its role is nuanced and can be influenced by agricultural practices.
The primary ecological role of this compound in agroecosystems is intrinsically linked to its function as a honeybee pheromone. Healthy honeybee colonies are essential for the pollination of a vast array of crops. The proper functioning of the queen mandibular pheromone, of which this compound is a component, is vital for colony cohesion, queen health, and the regulation of worker behavior, all of which are critical for effective pollination services. biochemjournal.com
However, the use of pesticides in agriculture can interfere with this delicate chemical communication system. Research has shown that exposure to certain pesticides can alter the olfactory responses of honeybees to pheromones. nih.govillinois.edu This disruption can have cascading effects on the colony's ability to locate and respond to the queen, care for brood, and coordinate foraging activities, ultimately impacting their pollination efficiency. The synergistic effects of pesticide and adjuvant mixtures can be particularly detrimental. nih.gov
Furthermore, the application of semiochemicals, including pheromones, is being explored as a more targeted and environmentally friendly approach to pest management. plantprotection.plbattelle.org These strategies, such as mating disruption and attract-and-kill, leverage the specific communication systems of insect pests. While this compound itself is not used for pest control, the study of its ecological role provides valuable insights into the broader application of semiochemicals in creating more sustainable agricultural systems. The use of such targeted approaches can reduce the reliance on broad-spectrum pesticides, thereby minimizing the negative impacts on non-target organisms like honeybees and other beneficial insects. battelle.org
The potential for this compound to be present as a residue in agricultural products is an area that warrants further investigation. While likely to be at very low concentrations due to its biological origin and probable degradation, understanding its presence and any potential effects is part of a comprehensive assessment of the food system.
Biotechnological Applications and Future Research Avenues
Utilization in Apiculture and Pollination Management
The management of honey bee colonies is crucial for both honey production and agricultural pollination. Pheromones play a central role in regulating colony cohesion, development, and reproduction. The primary component of the queen mandibular pheromone (QMP), 9-ODA, is known to inhibit the rearing of new queens and suppress ovary development in worker bees, thus preventing swarming. actbeekeepers.asn.autheapiarist.orgufl.edu Foundational research has indicated that Methyl 9-oxodec-2-enoate also possesses this inhibitory activity. wikipedia.orgroyalsocietypublishing.orgnih.gov
This activity suggests a potential application in swarm prevention. Overcrowding in a hive can lead to a dilution of the queen's pheromones, triggering the colony to begin preparations for swarming by creating queen cells. theapiarist.org The strategic introduction of synthetic pheromones that mimic the queen's signal could artificially maintain the inhibitory effect, thereby delaying or preventing the swarming impulse. While synthetic QMP is commercially available for beekeeping, the specific efficacy and economic viability of using this compound for this purpose require further detailed investigation. Research is needed to compare its effectiveness and stability relative to 9-ODA and the complete QMP blend in practical apiary settings.
Prospects in Sustainable Pest Management Strategies
Pheromone-based strategies are a cornerstone of sustainable pest management, offering a species-specific and environmentally benign alternative to broad-spectrum pesticides. oup.comresearchgate.net One of the most successful applications is mating disruption, where a synthetic version of a female insect's sex pheromone is released into the environment to confuse males and prevent them from locating a mate, thereby reducing the next generation of the pest. nih.govroyalsocietypublishing.orgresearchgate.net
Given that 9-ODA functions as a long-distance sex attractant for drones during the queen's mating flights, its methyl ester, this compound, holds theoretical potential for similar applications. nih.govnih.gov For instance, it could be explored as a tool to manage populations of invasive honey bee species or in programs designed to control the mating of specific honey bee strains. However, there is currently a lack of published research that specifically evaluates this compound as an active ingredient in mating disruption or other pest control formulations. Future studies would need to establish its efficacy in the field, optimal release rates, and cost-effectiveness compared to other available methods.
Unveiling Novel Synergistic Pheromone Components
Insect pheromones are often complex blends of multiple chemical compounds that work in concert to elicit a specific behavior. youtube.comresearchgate.net The effect of the honey bee queen's signal is not due to 9-ODA alone. The full retinue response, where worker bees are attracted to and care for the queen, is mediated by the Queen Retinue Pheromone (QRP). This is a more complex blend that includes the five components of QMP—9-ODA, both enantiomers of 9-HDA, methyl p-hydroxybenzoate (HOB), and 4-hydroxy-3-methoxyphenylethanol (HVA)—plus four additional synergistic compounds: methyl oleate (B1233923), coniferyl alcohol, hexadecane-1-ol (cetyl alcohol), and linolenic acid. nih.govnih.govresearchgate.net These additional compounds are largely inactive on their own but significantly enhance the attractiveness of the primary pheromone blend. nih.gov
Advanced Studies in Receptor-Ligand Interactions and Signal Cascades
The perception of pheromones begins with the binding of the chemical ligand to a specific odorant receptor (OR) located on the antennae of the insect. In honey bees, the receptor for the primary queen substance, 9-ODA, has been identified as AmOr11. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net Functional studies using Xenopus oocytes have shown that the AmOr11 receptor, when co-expressed with its co-receptor (AmOr2), responds specifically and with high sensitivity to 9-ODA. wikipedia.orgnih.gov It does not respond to the other components of the QRP, suggesting a highly specialized detection channel for this key social and sexual signal. wikipedia.orgresearchgate.netnih.govresearchgate.net
A critical gap in the current knowledge is the lack of studies on the interaction between this compound and the AmOr11 receptor. It is not yet known whether the modification of the carboxylic acid group to a methyl ester alters the binding affinity or the activation of the receptor. Electrophysiological studies, such as electroantennography (EAG) or single-sensillum recordings (SSR), would be necessary to determine the response of the honey bee's olfactory system to this compound. Furthermore, competitive binding assays and molecular modeling could elucidate the specific molecular interactions at the receptor site. Understanding these receptor-ligand interactions is fundamental to explaining the biological activity of the methyl ester and predicting its potential for practical applications.
Innovation in Biosynthetic Engineering for Pheromone Production
The chemical synthesis of insect pheromones can be complex and costly, often requiring hazardous reagents and producing toxic byproducts. researchgate.net A promising alternative is the use of metabolic engineering to create microbial or plant-based "cell factories" for the sustainable and cost-effective production of these valuable compounds. researchgate.netnih.govnih.govsciopen.com Significant progress has been made in engineering yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, to produce a variety of fatty acid-derived pheromones, including alcohols, aldehydes, and acetates. oup.comnih.govresearchgate.net
The biosynthesis of these compounds in engineered yeast typically involves introducing genes for specific enzymes, such as fatty acyl-CoA desaturases and reductases, from insects into the yeast's fatty acid metabolism. oup.comnih.gov To produce this compound, this strategy would need to be expanded to include an enzyme capable of methylating the carboxylic acid precursor. A recent study demonstrated the de novo synthesis of fatty acid methyl esters (FAMEs) in S. cerevisiae by expressing a Juvenile Hormone Acid O-Methyltransferase from Drosophila melanogaster and engineering the yeast to overproduce the necessary precursors. nih.gov This provides a proof-of-concept for the biosynthetic production of methyl ester pheromones. Future research could focus on identifying the specific enzymes in the honey bee responsible for ester biosynthesis and introducing them into a robust yeast or plant platform to develop a dedicated bio-factory for this compound. royalsocietypublishing.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
